molecular formula C22H19N3O3S B11606724 2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

Cat. No.: B11606724
M. Wt: 405.5 g/mol
InChI Key: CKGRYPGSPVSYGC-UHFFFAOYSA-N
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Description

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a naphthyl group, and an oxadiazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction, while the naphthyl group can be attached via an amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring produces amines .

Scientific Research Applications

2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The methoxyphenyl and naphthyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione

Uniqueness

Compared to similar compounds, 2-({5-[(4-METHOXYPHENYL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and naphthyl groups, along with the oxadiazole ring, imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C22H19N3O3S/c1-27-17-11-9-15(10-12-17)13-21-24-25-22(28-21)29-14-20(26)23-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,23,26)

InChI Key

CKGRYPGSPVSYGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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